4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Properties
IUPAC Name |
4-(2,5-dimethylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-7-12(17(2)16-9)14(20)18-8-13(19)15-10-5-3-4-6-11(10)18/h3-7H,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSPILOYQIURCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. This intermediate can be synthesized through the reaction of dimethylhydrazine with diethyl oxalate, followed by cyclization and subsequent functional group modifications.
The next step involves the formation of the quinoxaline ring. This can be achieved by reacting o-phenylenediamine with a suitable diketone under acidic conditions to form the tetrahydroquinoxaline core. The final step is the coupling of the pyrazole and quinoxaline moieties, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs synthesized in recent studies, focusing on heterocyclic cores, substituents, and hypothesized biological activities.
Structural Analogues from Recent Studies
Compound 4g :
- Core Structure : Benzo[b][1,4]diazepin-2-one.
- Substituents : Coumarin-3-yl, tetrazole, and phenyl groups.
Compound 4h :
- Core Structure : Benzo[b][1,4]oxazepin-2-one.
- Substituents : Similar to 4g, with coumarin-3-yl and tetrazole groups.
- Key Features : The oxazepine ring introduces an oxygen atom, altering electronic properties and solubility compared to 4g .
Target Compound :
- Core Structure: Tetrahydroquinoxalin-2-one.
- Substituents : 1,3-Dimethylpyrazole-5-carbonyl.
- Key Features : The absence of coumarin and tetrazole groups distinguishes it from 4g/4h. The pyrazole carbonyl may enhance metabolic stability compared to ester or amide linkages in analogs.
Pharmacological and Physicochemical Comparison
Research Findings and Mechanistic Insights
- Compound 4g/4h : Demonstrated moderate anti-inflammatory and antimicrobial activity in preliminary assays, attributed to coumarin’s ability to scavenge reactive oxygen species (ROS) and the tetrazole group’s metal-binding capacity .
- The pyrazole group may confer selectivity for kinases or inflammatory pathways.
Biological Activity
The compound 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.36 g/mol. The structure includes a pyrazole ring and a tetrahydroquinoxaline moiety, which are critical for its biological activity.
1. PARP-1 Inhibition
Recent studies have highlighted the compound's potential as a PARP-1 inhibitor , which is significant in cancer therapy due to its role in DNA repair mechanisms. The following table summarizes the IC50 values of various quinoxaline derivatives in comparison to this compound:
| Compound | IC50 (nM) | Reference |
|---|---|---|
| 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one | 3.05 | |
| Olaparib (control) | 4.40 | |
| Other derivatives | Varies (2.31 - 57.35) |
The compound exhibited an IC50 value of 3.05 nM , indicating it has a stronger inhibitory effect than Olaparib, a well-known PARP inhibitor used in cancer treatment.
2. Antiproliferative Activity
In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity against breast cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Relative Potency |
|---|---|---|---|
| 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one | MDA-MB-436 (BRCA1 mutant) | 2.57 | ~4x more potent than Olaparib |
| Olaparib (control) | MDA-MB-436 | 8.90 | - |
| Other derivatives | Various | ~10.70 - 19.45 | Comparable |
This compound's ability to inhibit the growth of cancer cells suggests its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP activity, the compound induces synthetic lethality in cancer cells with defective DNA repair mechanisms.
Case Studies
A study investigating the structure-activity relationship (SAR) of various derivatives indicated that modifications to the pyrazole ring significantly affect PARP inhibition potency. For instance, replacing methyl groups with hydroxyl or carbonyl groups reduced inhibitory activity by up to threefold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
